2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide
Overview
Description
2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals, making them valuable in various chemical processes .
Preparation Methods
The synthesis of 2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 4-iodoaniline. The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent . Industrial production methods may involve scaling up this process with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide include other thiourea derivatives such as 2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide and 2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide . These compounds share similar chemical structures and properties but differ in their specific substituents, which can influence their reactivity and biological activities. The uniqueness of this compound lies in its specific iodine and chlorine substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2OS/c15-12-4-2-1-3-11(12)13(19)18-14(20)17-10-7-5-9(16)6-8-10/h1-8H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMDQXOECERLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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